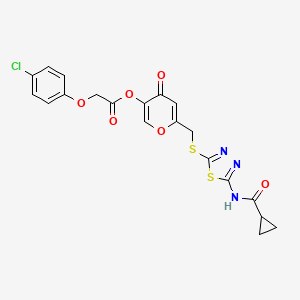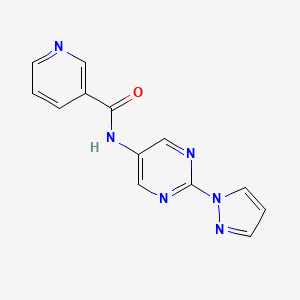![molecular formula C20H17FN6O3 B2840023 2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 847382-50-7](/img/structure/B2840023.png)
2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .
Synthesis Analysis
The synthesis of such compounds often involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of these compounds is determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds are determined through these methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Diagnostic Imaging
A significant application of compounds structurally related to the specified chemical involves the development of radioligands for diagnostic imaging, particularly using positron emission tomography (PET). For instance, [F-18]DPA-714, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been synthesized and utilized for imaging the translocator protein (18 kDa), which is crucial in neuroinflammation studies and potentially for diagnosing neurodegenerative diseases (Dollé et al., 2008).
Anticancer Activity
Modifications of pyrimidine derivatives have shown significant anticancer effects. For example, alkylurea moiety replacement in certain acetamide compounds has resulted in compounds with potent antiproliferative activities against various human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Anti-Inflammatory and Analgesic Agents
Compounds derived from modifications of pyrimidine and related scaffolds have been explored for their anti-inflammatory and analgesic properties. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, presenting them as potential therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The development of antimicrobial agents is another critical area of application. Various pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing significant activities against both Gram-positive and Gram-negative bacterial strains, indicating their potential as novel antimicrobial agents (Lahmidi et al., 2019).
Antitumor and Antimicrobial Activities
The synthesis of novel 2-Aryl-4-(4-Methoxybenzylidene)-5-Oxazolone scaffolds and their evaluation against cancer and microbial cell lines highlight the potential of pyrimidine analogs in treating various malignancies and infections. These compounds have been tested for their cytotoxicity against human cancer cell lines, showing promising antitumor activities, alongside antimicrobial assessments revealing their efficacy against certain bacterial strains (M. M. Al-Sanea et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUbiquitin specific peptidase 28 (USP28) , a protein closely associated with the occurrence and development of various malignancies .
Mode of Action
For instance, docking studies of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28 , which plays a crucial role in the regulation of several cellular processes, including cell cycle progression, DNA damage response, and chromosomal stability .
Result of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown potent inhibitory effects on usp28 , leading to the inhibition of cell proliferation and other cellular processes .
Eigenschaften
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O3/c1-30-16-5-3-2-4-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRWYGICRDAJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2839941.png)




![3-Cyclopropyl-4-(difluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2839953.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2839956.png)
![7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2839957.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2839958.png)
![2-(3,4-Dimethoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2839960.png)
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)


